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  • Product: (Diphenylamino)acetic acid
  • CAS: 60085-74-7

Core Science & Biosynthesis

Foundational

(Diphenylamino)acetic Acid: A Comprehensive Technical Guide to Its Physicochemical Properties, Synthesis, and Applications

Executive Summary (Diphenylamino)acetic acid (CAS: 60085-74-7), frequently referred to in the literature as N,N-diphenylglycine, is a highly specialized non-natural amino acid derivative[1]. Characterized by a tertiary a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Diphenylamino)acetic acid (CAS: 60085-74-7), frequently referred to in the literature as N,N-diphenylglycine, is a highly specialized non-natural amino acid derivative[1]. Characterized by a tertiary amine core flanked by two phenyl rings and an acetic acid moiety, this compound serves as a critical building block in the synthesis of complex tricyclic pharmaceuticals, integrin antagonists, and advanced photoinitiator systems[2].

As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with a rigorous evaluation of its physicochemical behavior, a self-validating synthetic protocol, and a mechanistic analysis of its downstream applications.

Physicochemical Profiling & Structural Causality

Understanding the physical chemistry of (Diphenylamino)acetic acid is paramount for predicting its behavior in organic synthesis and biological systems[1].

PropertyValueCausality / Implications
Molecular Weight 227.26 g/mol Optimal size for serving as a modular, low-molecular-weight building block in larger API scaffolds[1].
Molecular Formula C14H13NO2The high carbon-to-heteroatom ratio dictates its inherently hydrophobic nature[1].
XLogP3 3.2The dual phenyl rings significantly elevate lipophilicity compared to native glycine (XLogP ~ -3.2). This enhances membrane permeability in drug design but requires formulation strategies to overcome poor aqueous solubility[1].
Topological Polar Surface Area 40.5 ŲDriven entirely by the carboxylic acid. The nitrogen is heavily shielded and non-polar[1].
H-Bond Donors / Acceptors 1 / 3Limits aqueous solubility but provides specific vectors for receptor binding (e.g., in integrin targets)[1].
Rotatable Bonds 4Allows the bulky phenyl rings to adopt an optimal conformation to minimize steric clash[1].

Mechanistic Insight: The most defining chemical feature of N,N-diphenylglycine is the delocalization of the nitrogen's lone pair into the two adjacent aromatic rings. This resonance effect drastically reduces the basicity and nucleophilicity of the amine. Consequently, the nitrogen does not readily protonate under physiological pH, and the molecule behaves predominantly as a lipophilic organic acid rather than a classic zwitterionic amino acid.

Synthetic Methodology: A Self-Validating Protocol

Direct alkylation of diphenylamine with chloroacetic acid often yields poor results (<10% yield) due to the low nucleophilicity of the diarylamine. The industry standard circumvents this by utilizing tert-butyl diphenylglycinate followed by acid-catalyzed deprotection[3].

Protocol: Trifluoroacetic Acid (TFA) Deprotection of tert-Butyl Diphenylglycinate

This protocol is designed as a self-validating system; the phase-switching extraction ensures that only the successfully deprotected acid is carried forward[3].

Reagents:

  • tert-Butyl diphenylglycinate (1.0 eq, starting material)

  • Trifluoroacetic acid (TFA) (10.0 eq, deprotecting agent)

  • Dichloromethane (DCM) (Solvent)

  • 2 M NaOH (aq) and 2 M HCl (aq)

Step-by-Step Workflow:

  • Reaction Initiation: Dissolve tert-butyl diphenylglycinate in anhydrous DCM. Slowly add TFA (10.0 eq) at room temperature.

    • Causality: The massive excess of TFA drives the acid-catalyzed cleavage of the tert-butyl ester, releasing isobutylene gas and forming the free acid[3].

  • Agitation & Monitoring: Stir the mixture at room temperature for 16 hours.

    • Validation: Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The disappearance of the high-Rf ester spot confirms reaction completion.

  • Phase-Switching Extraction (Critical Step): Quench the reaction by making the mixture alkaline with 2 M NaOH. Separate the phases and extract the organic (DCM) layer three times with additional 2 M NaOH[3].

    • Causality: The alkaline environment deprotonates the newly formed (diphenylamino)acetic acid, converting it into a highly water-soluble sodium salt. Unreacted ester and non-polar impurities remain trapped in the DCM layer, which is discarded.

  • Acidification & Precipitation: Carefully acidify the combined aqueous NaOH extracts with 2 M HCl until the pH reaches ~2.

    • Causality: Protonation of the carboxylate regenerates the highly lipophilic free acid (XLogP3 = 3.2), which immediately crashes out of the aqueous solution as a precipitate.

  • Isolation: Filter the precipitate, wash with cold distilled water, and dry under vacuum to yield pure (diphenylamino)acetic acid[3].

Applications in Advanced Therapeutics and Materials

  • Integrin Antagonists (Drug Development): N,N-diphenylglycine is utilized as a lipophilic tail in the synthesis of tricyclic compounds targeting αvβ3 integrins. The bulky diphenyl group provides necessary steric bulk and hydrophobic interactions within the receptor's binding pocket, which is critical for treating angiogenesis-related diseases and osteoporosis[2].

  • Acridone-9 Derivatives (Materials Science): The compound undergoes intramolecular Friedel-Crafts-type cyclization when boiled in concentrated sulfuric acid or treated with phosphorus oxychloride, yielding N-substituted acridone-9 derivatives. These are highly fluorescent scaffolds used in dyes and organic light-emitting diodes (OLEDs).

  • Photoinitiator Systems: In polymer chemistry, particularly for dental applications, diphenylaminoacetic acid acts as an electron donor/co-initiator in bimolecular photoinitiator systems, facilitating rapid radical generation upon UV/Vis irradiation.

Workflow Visualization

The following diagram maps the synthetic divergence of (Diphenylamino)acetic acid from its precursors to its high-value industrial applications.

G A1 Diphenylamine + tert-Butyl Bromoacetate B (Diphenylamino)acetic acid (CAS: 60085-74-7) A1->B Alkylation & TFA Deprotection C Integrin Antagonists (Pharmaceuticals) B->C Amidation/ Coupling D Acridone-9 Derivatives (Fluorescent Dyes) B->D Intramolecular Cyclization E Photoinitiator Systems (Polymerization) B->E Radical Generation

Synthetic pathways and industrial applications of (Diphenylamino)acetic acid.

Analytical Characterization Standards

To ensure trustworthiness and reproducibility, synthesized batches must be validated against the following spectral benchmarks:

  • 1H-NMR (CDCl3): Look for the characteristic singlet of the methylene protons (-CH2-) around δ 4.4 - 4.6 ppm. The ten aromatic protons will appear as a complex multiplet between δ 6.9 - 7.4 ppm[3].

  • Mass Spectrometry (ESI-MS): In negative ion mode, the [M-H]- peak should be clearly visible at m/z 226.08, confirming the exact mass of the deprotonated acid[1].

References

  • [1] National Center for Biotechnology Information. "(Diphenylamino)acetic acid | C14H13NO2 | CID 735138". PubChem. Available at: [Link]

  • [2] European Patent Office. "EP0888292B1 - Tricyclic compounds having activity specific for integrins". Google Patents. Available at:

  • [3] Royal Society of Chemistry. "Condensation of Pyrylium Salts with Mixed Anhydrides - Supporting Information". RSC. Available at: [Link]

  • Mironovich L. M., Antonova S. A. "Synthesis and Chemical Transformations of Acridone-9". Proceedings of the Southwest State University. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (Diphenylamino)acetic Acid in Drug Discovery

Executive Summary (Diphenylamino)acetic acid (CAS: 60085-74-7) is a critical synthetic intermediate widely utilized in medicinal chemistry, particularly in the development of novel analgesics targeting voltage-gated calc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Diphenylamino)acetic acid (CAS: 60085-74-7) is a critical synthetic intermediate widely utilized in medicinal chemistry, particularly in the development of novel analgesics targeting voltage-gated calcium channels. As a Senior Application Scientist, I emphasize that understanding the precise molecular weight and physicochemical properties of this building block is not merely a documentation exercise—it is the foundational step in predictive pharmacokinetics and rational drug design. This technical guide provides an in-depth analysis of its molecular weight implications, structural properties, and self-validating synthetic workflows.

Physicochemical Profiling & The "Molecular Weight Budget"

The molecular weight of a starting material dictates the downstream pharmacokinetic viability of the final active pharmaceutical ingredient (API). According to Lipinski's Rule of Five, an orally bioavailable drug should ideally have a molecular weight of less than 500 Da.

According to 1, (Diphenylamino)acetic acid has a precise molecular weight of 227.26 g/mol [1]. By consuming only 227 Da of the 500 Da limit, this intermediate leaves a generous "molecular weight budget" of approximately 270 Da. This allows medicinal chemists to append complex pharmacophores—such as substituted piperazines or piperidines—without violating pharmacokinetic thresholds[2].

Table 1: Quantitative Physicochemical Data of (Diphenylamino)acetic acid
PropertyValueCausality / Relevance in Drug Design
Molecular Weight 227.26 g/mol Leaves ~270 Da budget for downstream modifications, ensuring Lipinski compliance[1].
Exact Mass 227.0946 DaCritical for high-resolution LC-MS (HRMS) validation during in-process quality control[1].
Molecular Formula C14H13NO2Provides the structural basis for the diphenylamine moiety, enhancing lipophilicity[1].
XLogP3 3.2High lipophilicity drives blood-brain barrier (BBB) penetration, essential for CNS targets[1].
Topological Polar Surface Area 40.5 ŲWell below the 90 Ų threshold for CNS-active drugs, ensuring optimal neuro-penetration[1].

Synthetic Utility: N-Type Calcium Channel Blockers

As detailed in 3, (Diphenylamino)acetic acid is frequently employed as a core scaffold in the synthesis of diarylamine-substituted piperazines and amino-piperidines[3]. These derivatives are potent blockers of N-type voltage-dependent calcium channels (CaV2.2), which play a pivotal role in the presynaptic release of neurotransmitters like substance P and glutamate in the pain pathway, as supported by literature in2[2].

Mechanism of action for N-type calcium channel blockers derived from (Diphenylamino)acetic acid.

Experimental Methodology: Self-Validating Amide Coupling

To synthesize functional N-type calcium channel blockers, (Diphenylamino)acetic acid is conjugated with a piperazine derivative via an amide bond[2][3]. The following protocol utilizes EDC/HOBt coupling. The causality behind this specific reagent choice is to overcome the steric hindrance of the diphenylamino group while preventing the racemization or degradation of the intermediate.

Protocol: EDC/HOBt-Mediated Amide Coupling

Step 1: Preparation and Solvation

  • Action: Dissolve 1.0 equivalent of (Diphenylamino)acetic acid (MW: 227.26 g/mol ) in anhydrous N,N-Dimethylformamide (DMF).

  • Causality: Anhydrous conditions are mandatory. The presence of water will competitively hydrolyze the highly reactive O-acylisourea intermediate back into the starting carboxylic acid, drastically reducing the yield.

Step 2: Carboxyl Activation

  • Action: Add 1.2 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of HOBt (Hydroxybenzotriazole). Stir at 0°C for 30 minutes.

  • Causality: EDC activates the carboxylic acid, but the resulting O-acylisourea is prone to an irreversible rearrangement into an inactive N-acylurea. HOBt rapidly intercepts the O-acylisourea to form a stable, yet highly reactive, OBt-ester, effectively suppressing the side reaction.

Step 3: Nucleophilic Addition

  • Action: Introduce 1.1 eq of the chosen piperazine derivative and 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA serves a dual purpose: it neutralizes the HCl salt of the EDC reagent and ensures the secondary amine of the piperazine is fully deprotonated, maximizing its nucleophilicity for the attack on the OBt-ester.

Step 4: Self-Validating Reaction Monitoring

  • Action: Stir the reaction mixture at room temperature for 12 hours. Monitor the progression via LC-MS.

  • Self-Validation System: The reaction is intrinsically self-validating. The exact mass of the starting material is 227.09 Da. By calculating the theoretical mass of the product (227.09 Da + Mass of Amine - 18.01 Da for water loss), the scientist can track the depletion of the m/z 228.1 [M+H]+ peak and the emergence of the target product peak. The reaction is only deemed complete when the 228.1 m/z signal falls below the 5% baseline threshold.

Step 5: Workup and Isolation

  • Action: Quench the reaction with deionized water, extract with Ethyl Acetate (EtOAc), wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

SynthesisWorkflow A (Diphenylamino)acetic acid MW: 227.26 g/mol C Activation Complex (EDC/HOBt in DMF) A->C Carboxyl Activation B Piperazine Derivative (Amine Nucleophile) B->C Nucleophilic Addition D Amide Intermediate [M+H]+ = MW + Mass(Amine) - 18 C->D Amide Bond Formation E LC-MS Validation Confirm MW & Purity D->E In-process QC

Workflow for synthesizing diarylamine-piperazine amides using (Diphenylamino)acetic acid.

Conclusion

The molecular weight of (Diphenylamino)acetic acid (227.26 g/mol ) is a critical parameter that positions it as an ideal building block for CNS-active therapeutics. By leveraging its optimal physicochemical profile and employing rigorous, self-validating synthetic protocols, researchers can efficiently generate high-purity libraries of N-type calcium channel blockers for advanced preclinical evaluation.

References

  • PubChem. "(Diphenylamino)acetic acid | C14H13NO2 | CID 735138". National Center for Biotechnology Information. 1

  • Pajouhesh, H., et al. "Structure–activity relationships of diphenylpiperazine derivatives as N-type calcium channel blockers". Bioorganic & Medicinal Chemistry Letters 20 (2010) 1378–1383. Scholaris. 2

  • US Patent US20050227999A1. "Diarylamine derivatives as calcium channel blockers". Google Patents. 3

Sources

Foundational

Advanced Research Applications of (Diphenylamino)acetic Acid: A Technical Guide for Drug Discovery and Materials Science

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Executive Summary & Chemical Rationale (Diphenylamino)acetic acid (CAS: 60085-74-7), also known as N,N-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary & Chemical Rationale

(Diphenylamino)acetic acid (CAS: 60085-74-7), also known as N,N-diphenylglycine, is a highly versatile synthetic building block characterized by its electron-rich diphenylamine core and a reactive carboxylic acid moiety[1]. In the realm of applied chemistry, this bifunctional nature allows it to serve as a critical intermediate. The carboxylic acid facilitates straightforward amide coupling or esterification, while the bulky, lipophilic diphenylamine group governs the molecule's interaction with biological targets (such as hydrophobic binding pockets in ion channels) or dictates its optoelectronic properties in materials science.

This whitepaper synthesizes field-proven methodologies and mechanistic insights, detailing how (Diphenylamino)acetic acid is deployed in the synthesis of neurotherapeutics, anti-inflammatory agents, and advanced optoelectronic materials.

Neurotherapeutics: Synthesis of N-Type Calcium Channel Blockers

Voltage-gated calcium channels (VGCCs), particularly N-type (CaV2.2) and T-type channels, are primary targets for the management of chronic neuropathic pain, epilepsy, and ischemic stroke. Research has demonstrated that diarylamine derivatives—synthesized using (Diphenylamino)acetic acid—exhibit potent and selective antagonistic activity against these channels[2].

Mechanistic Rationale

The diphenylamino group provides essential steric bulk and lipophilicity. When coupled with a piperazine or piperidine scaffold, the resulting molecule effectively occupies the hydrophobic domain of the N-type calcium channel pore. This steric occlusion prevents calcium ion influx, thereby inhibiting the release of pro-nociceptive neurotransmitters like glutamate and substance P in the dorsal horn of the spinal cord[3].

Experimental Protocol: Amide Coupling for Piperazine Derivatives

The following protocol details the synthesis of a diarylamine-substituted piperazine antagonist. This method is designed as a self-validating system, utilizing specific reagents to ensure high yield and simplified purification.

Step 1: Reagent Preparation

  • Action: Dissolve 1 equivalent (e.g., 2.08 mmol) of the target secondary amine (e.g., 1-[(4-chloro-phenyl)-phenyl-methyl]-piperazine) and 1 equivalent (0.472 g, 2.08 mmol) of (Diphenylamino)acetic acid in 40 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert nitrogen atmosphere.

  • Causality: Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the activated ester intermediate formed in the next step.

Step 2: Activation and Coupling

  • Action: Add 2 equivalents (0.797 g, 4.16 mmol) of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine). Stir at room temperature overnight.

  • Causality: EDC is deliberately chosen over traditional coupling agents like DCC. The byproduct of EDC is a water-soluble urea derivative, which is easily washed away during aqueous workup. This is critical because the final diarylamine product is highly lipophilic and would otherwise co-elute with DCC-urea during column chromatography. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the amidation of the sterically hindered piperazine nitrogen.

Step 3: Aqueous Workup and Validation

  • Action: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a 10:1 mixture of Ethyl Acetate:Water. Wash the organic layer twice with distilled water and once with brine. Dry over anhydrous Na₂SO₄.

  • Causality: The Ethyl Acetate/Water partition selectively extracts the lipophilic product into the organic phase while partitioning the EDC-urea byproduct and unreacted DMAP into the aqueous phase. TLC (Thin Layer Chromatography) validation at this stage should show a single UV-active spot with a higher Rf value than the starting acid.

CalciumChannelSynthesis Step1 1. Reagent Preparation (Diphenylamino)acetic acid + Piperazine in anhydrous CH2Cl2 Step2 2. Catalytic Activation Add EDC (2 eq) & DMAP (cat.) under N2 atmosphere Step1->Step2 Step3 3. Amide Coupling Stir at RT overnight (N-acylpyridinium intermediate) Step2->Step3 Step4 4. Aqueous Workup Partition in EtOAc:H2O (Removes water-soluble EDC-urea) Step3->Step4 Step5 5. Isolation Dry over Na2SO4 & Concentrate Yield: >85% expected Step4->Step5

Workflow: EDC/DMAP-mediated synthesis of N-type calcium channel blockers.

Anti-inflammatory Agents: Precursor for Diclofenac Analogs

(Diphenylamino)acetic acid derivatives are foundational in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably analogs of Diclofenac (2-(2,6-dichloroanilino)phenylacetic acid)[4].

Mechanistic Rationale

The pharmacological efficacy of these derivatives relies heavily on their 3D conformation. The introduction of halogens (like chlorine) at the 2,6-positions of the diphenylamine core creates severe steric hindrance. This forces the two aromatic rings out of planarity, locking the molecule into a specific dihedral angle. This non-planar conformation is an absolute requirement for the molecule to correctly insert into the narrow, hydrophobic channel of the Cyclooxygenase (COX-1 and COX-2) active sites, thereby blocking prostaglandin synthesis[5].

Materials Science: Optoelectronics and Fluorophores

Beyond pharmaceuticals, the electron-rich nature of the diphenylamine moiety makes (Diphenylamino)acetic acid an excellent precursor for charge-transport materials and fluorescent dyes, specifically through its conversion into acridine derivatives.

Experimental Protocol: Cyclization to Acridone-9 and 9-Chloroacridine

Step 1: Intramolecular Cyclization

  • Action: React N,N-diphenylglycine-2-carboxylic acid with Phosphorus oxychloride (POCl₃) and Phosphorus trichloride (PCl₃) under reflux conditions.

  • Causality: POCl₃ serves a dual purpose: it acts as both a dehydrating solvent and a chlorinating agent. The acidic environment promotes an electrophilic aromatic substitution (Friedel-Crafts-type intramolecular acylation), closing the central ring to form the acridone core.

Step 2: Halogenation

  • Action: Prolonged reflux in the POCl₃/PCl₃ mixture drives the nucleophilic substitution of the resulting acridone's carbonyl oxygen with a chlorine atom, yielding 9-chloroacridine.

  • Causality: 9-chloroacridine is highly reactive at the C9 position due to the electron-withdrawing nature of the adjacent nitrogen and the chlorine atom itself. This makes it a perfect electrophilic hub for downstream functionalization with various fluorophores or hole-transporting polymers used in OLEDs.

AcridineSynthesis Precursor N,N-diphenylglycine- 2-carboxylic acid Reagent1 Conc. H2SO4 (Boiling) Precursor->Reagent1 Cyclization Reagent2 POCl3 / PCl3 (Reflux) Precursor->Reagent2 Direct Halogenative Cyclization Intermediate Acridone-9 (Stable Intermediate) Reagent1->Intermediate Product 9-Chloroacridine (OLED/Dye Precursor) Reagent2->Product Intermediate->Product POCl3

Pathway: Intramolecular cyclization of diphenylglycine derivatives to acridines.

Quantitative Data Summary

The following table synthesizes the physicochemical parameters and expected experimental outcomes for the primary applications of (Diphenylamino)acetic acid derivatives based on established literature.

Derivative / ApplicationTarget MechanismExpected YieldKey ReagentsLogP (Est.)Primary Use Case
Diarylamine Piperazine N-Type CaV2.2 Blockade80 - 85%EDC, DMAP, CH₂Cl₂4.5 - 5.2Neuropathic Pain / Stroke
2,6-Dichloro-analog COX-1 / COX-2 Inhibition~92%Collidine, DMF, Heat4.0 - 4.5Rheumatic Diseases
Acridone-9 Precursor75 - 80%Conc. H₂SO₄, Heat3.1Dye Synthesis
9-Chloroacridine Charge-Transport85 - 90%POCl₃, PCl₃, Reflux3.8OLEDs / Semiconductors

Note: Yields and LogP values are aggregated estimates based on standard synthetic protocols and computational models.

References

  • PubChem Compound Summary for CID 735138, (Diphenylamino)acetic acid. National Center for Biotechnology Information.[Link]

  • Diarylamine derivatives as calcium channel blockers. U.S.
  • Synthesis and evaluation of diarylamine-substituted piperazines as N-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20 (2010) 1378–1383.[Link]

  • Process for the preparation of 2,6-dichlorodiphenylaminoacetic acid derivatives. U.S.
  • Synthesis and Chemical Transformations of Acridone-9. Proceedings of the Southwest State University. Series: Engineering and Technologies. 2021; 11(1): 130–140.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Evaluation of Novel (Diphenylamino)acetic Acid Compounds as Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the synthesis, in vitro evaluation, and preclinical assessment of novel (Diphenylamino)acetic acid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, in vitro evaluation, and preclinical assessment of novel (Diphenylamino)acetic acid compounds as potential antifungal agents. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a thorough understanding of the drug discovery workflow for this promising class of molecules.

I. Introduction: The Emerging Potential of (Diphenylamino)acetic Acid Derivatives

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. The diphenylamine scaffold has been identified as a promising starting point for the development of new antimicrobial agents.[1][2][3] The incorporation of an acetic acid moiety introduces a polar functional group that can influence the compound's physicochemical properties, such as solubility and potential for protein-ligand interactions, making (Diphenylamino)acetic acid a compelling scaffold for novel antifungal drug discovery.

These notes will guide researchers through a logical progression of experiments, from the initial synthesis of a compound library to in-depth in vitro and preclinical in vivo evaluation.

II. Synthesis of (Diphenylamino)acetic Acid Derivatives

The synthesis of a library of (Diphenylamino)acetic acid analogs is the first step in exploring their antifungal potential. A common and effective method involves the chloroacetylation of diphenylamine followed by reaction with various nucleophiles or further modifications.[1]

Protocol 1: Synthesis of 2-hydrazinyl-N,N-diphenylacetamide as a Key Intermediate

This protocol outlines the synthesis of a key intermediate that can be further derivatized.[1]

Materials:

  • Diphenylamine (DPA)

  • Chloroacetyl chloride

  • Toluene

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Various aromatic aldehydes

  • Methanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of 2-chloro-N,N-diphenylacetamide:

    • Dissolve diphenylamine (0.04 M) in toluene (200 ml).

    • Add chloroacetyl chloride (0.04 M) to the solution.

    • Reflux the reaction mixture for 4 hours.

    • Pour the mixture into crushed ice and allow the product to precipitate overnight.

    • Filter the precipitate, wash with cold water, dry, and recrystallize from ethanol.

  • Synthesis of 2-hydrazino-N,N-diphenylacetamide:

    • React the 2-chloro-N,N-diphenylacetamide with hydrazine hydrate in an alcoholic medium.

  • Synthesis of Final (Diphenylamino)acetic Acid Derivatives:

    • React the 2-hydrazino-N,N-diphenylacetamide with various aromatic aldehydes in the presence of glacial acetic acid in methanol to generate a library of derivatives.[1]

Rationale for Derivative Library: The synthesis of a diverse library of derivatives is crucial for establishing a structure-activity relationship (SAR). By modifying the aromatic aldehydes, researchers can investigate the impact of different substituents (e.g., electron-donating or electron-withdrawing groups) on antifungal activity.[1][3]

III. In Vitro Antifungal Susceptibility Testing

Standardized in vitro testing is essential to determine the intrinsic antifungal activity of the synthesized compounds and to compare their potency. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antifungal susceptibility testing.

Protocol 2: Broth Microdilution Assay for Yeasts (Following CLSI M27 Guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against yeast pathogens like Candida albicans.

Materials:

  • Synthesized (Diphenylamino)acetic acid compounds

  • Yeast strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (optional, for spectrophotometric reading)

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control (DMSO or appropriate solvent)

Procedure:

  • Inoculum Preparation:

    • Culture the yeast strain on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the compounds in the 96-well plates using RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the prepared yeast inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth control. This can be determined visually or by using a spectrophotometer.

Rationale for CLSI Guidelines: Adherence to CLSI guidelines ensures the reproducibility and comparability of results across different laboratories, which is critical for the validation of novel antifungal agents.

IV. Cytotoxicity Assessment

It is crucial to evaluate the toxicity of the novel compounds against mammalian cells to determine their therapeutic index.

Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining cytotoxicity.

Materials:

  • Mammalian cell lines (e.g., HeLa, HepG2, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the synthesized compounds for 24-48 hours.

    • Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Rationale for Cytotoxicity Testing: A promising antifungal candidate should exhibit high potency against fungal pathogens and low toxicity to host cells, resulting in a high therapeutic index (IC50 mammalian cells / MIC fungal cells).[4]

V. In Vivo Efficacy Studies

Promising compounds with good in vitro activity and low cytotoxicity should be advanced to in vivo models of fungal infection to assess their efficacy in a whole-organism system.

Protocol 4: Murine Model of Systemic Candidiasis

This model is widely used to evaluate the in vivo efficacy of antifungal agents against disseminated Candida infections.

Materials:

  • Immunocompetent or immunosuppressed mice (strain dependent on the study design)

  • Candida albicans strain

  • Synthesized compound formulated for in vivo administration (e.g., in a solution with a suitable vehicle)

  • Positive control antifungal (e.g., Fluconazole)

  • Vehicle control

Procedure:

  • Infection:

    • Infect mice intravenously with a standardized inoculum of Candida albicans.

  • Treatment:

    • Administer the synthesized compound, positive control, or vehicle control to the mice at specified doses and time points (e.g., starting 2 hours post-infection).

  • Monitoring:

    • Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 21 days).

  • Endpoint Analysis:

    • Primary endpoint: Survival rate.

    • Secondary endpoints: Fungal burden in target organs (e.g., kidneys, brain), which can be determined by plating organ homogenates on selective agar.

Rationale for In Vivo Models: In vivo studies provide crucial information on the pharmacokinetics and pharmacodynamics of the compounds, their efficacy in a complex biological system, and their potential for toxicity, which cannot be fully assessed in vitro.

VI. Data Presentation and Interpretation

Structure-Activity Relationship (SAR) Analysis

The antifungal activity and cytotoxicity data from the synthesized library of (Diphenylamino)acetic acid derivatives should be compiled to establish a structure-activity relationship.

Compound IDR1-SubstituentR2-SubstituentC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)HeLa IC50 (µg/mL)Therapeutic Index (HeLa/C. albicans)
DAA-01HH1632>100>6.25
DAA-024-ClH488020
DAA-034-OCH3H3264>100>3.125
DAA-042,4-diClH245025

This is a representative table. Actual data will vary based on experimental results.

Interpretation of SAR: Analysis of the SAR table can provide insights into the structural features that are important for antifungal activity and selectivity. For example, the presence of electron-withdrawing groups like chlorine at specific positions on the phenyl rings may enhance antifungal potency.[1]

VII. Visualizing Experimental Workflows

Diagram 1: Workflow for Antifungal Drug Discovery

Antifungal_Drug_Discovery_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Evaluation cluster_2 Lead Optimization & Preclinical Studies Synthesis Synthesis of (Diphenylamino)acetic acid Derivatives Library Diverse Chemical Library Synthesis->Library In_Vitro_Screening Antifungal Susceptibility Testing (MIC Determination) Library->In_Vitro_Screening Primary Screening Cytotoxicity Mammalian Cell Cytotoxicity (IC50) In_Vitro_Screening->Cytotoxicity Hit Confirmation SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR Data Analysis SAR->Synthesis Iterative Design In_Vivo In Vivo Efficacy (Murine Models) SAR->In_Vivo Lead Candidate Selection Mechanism Mechanism of Action Studies In_Vivo->Mechanism Further Characterization

Caption: A streamlined workflow for the discovery and preclinical development of novel antifungal agents.

Diagram 2: Putative Mechanism of Action

While the exact mechanism of action for (Diphenylamino)acetic acid compounds is yet to be fully elucidated, a plausible hypothesis based on related structures is the disruption of the fungal cell membrane integrity.

Antifungal_Mechanism Compound (Diphenylamino)acetic acid Compound Membrane Fungal Cell Membrane Compound->Membrane Intercalation/Interaction Disruption Membrane Disruption Membrane->Disruption Leakage Ion Leakage & Loss of Membrane Potential Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: A proposed mechanism of action involving fungal cell membrane disruption.

VIII. Conclusion

The (Diphenylamino)acetic acid scaffold represents a promising starting point for the development of novel antifungal agents. The protocols and workflows outlined in these application notes provide a robust framework for researchers to systematically synthesize, evaluate, and optimize these compounds. By integrating in vitro and in vivo studies with a thorough understanding of structure-activity relationships, the scientific community can advance the discovery of new and effective treatments for fungal infections.

IX. References

  • Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy & Bioallied Sciences, 7(1), 81–85. [Link]

  • Design, synthesis and structure-activity relationship of novel diphenylamine derivatives. (2016). Bioorganic & Medicinal Chemistry, 24(3), 447-453. [Link]

  • Design, Synthesis and Structure-Activity Relationship of Novel Diphenylamine Derivatives. (2016). Bioorganic & Medicinal Chemistry, 24(3), 447-453. [Link]

  • Bayoumi, W. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 127–134. [Link]

  • Hwang, B. K., Kim, Y. J., & Kim, C. H. (2004). Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus. Applied and Environmental Microbiology, 70(12), 7136–7142. [Link]

  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2020). Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines. Research in Pharmaceutical Sciences, 15(6), 569–580. [Link]

  • Hernández-Vázquez, E., et al. (2024). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 29(9), 2169. [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2016). Anti-inflammatory & anti-allergy agents in medicinal chemistry, 15(2), 127-134. [Link]

  • Agbaje, E. O., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Chemistry, 5(2), 1168-1177. [Link]

  • Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy & Bioallied Sciences, 7(1), 81-85. [Link]

  • The effect of acetic acid concentrations on the fungal growth. (n.d.). ResearchGate. [Link]

  • Xu, Z., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1145. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules, 28(20), 7027. [Link]

  • Le, T. V., et al. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 11(46), 28769-28778. [Link]

  • Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines. (2024). International Journal of Molecular Sciences, 25(3), 1599. [Link]

  • Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents. (2023). Preprints.org. [Link]

  • Structure-Activity Relationship of Novel Phenolic-Branched Amides Reveals Potent, Isolate-specific Antifungal Activity and Morph. (2025). ChemRxiv. [Link]

  • Fassihi, A., et al. (2020). Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines. Research in Pharmaceutical Sciences, 15(6), 569-580. [Link]

  • Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. (2023). Molecules, 28(10), 4158. [Link]

  • de Oliveira, C. B., et al. (2017). In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis. Brazilian Journal of Microbiology, 48(2), 339-345. [Link]

  • Liu, J., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Bioorganic & Medicinal Chemistry, 26(14), 4153-4167. [Link]

  • de Oliveira, C. B., et al. (2017). In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis. Brazilian Journal of Microbiology, 48(2), 339-345. [Link]

Sources

Application

Application Notes and Protocols: Synthesis and Applications of (Diphenylamino)acetyl Chloride

Introduction (Diphenylamino)acetyl chloride is a valuable reactive intermediate in organic synthesis, particularly in the development of novel pharmaceutical and materials science compounds. Its structure, featuring a re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(Diphenylamino)acetyl chloride is a valuable reactive intermediate in organic synthesis, particularly in the development of novel pharmaceutical and materials science compounds. Its structure, featuring a reactive acid chloride moiety and the bulky, electron-rich diphenylamino group, makes it a versatile building block for introducing the diphenylamine scaffold into a variety of molecular architectures. Derivatives of diphenylamine are known to exhibit a range of biological activities, including antimicrobial and osteoblastogenic effects, highlighting the importance of efficient synthetic routes to its derivatives.[1][2][3][4]

This document provides a comprehensive guide to the synthesis of (diphenylamino)acetyl chloride from (diphenylamino)acetic acid using thionyl chloride. It details the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses the subsequent applications of the product in synthetic chemistry. Safety considerations and troubleshooting are also addressed to ensure safe and successful execution.

Reaction Overview and Mechanism

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry.[5] Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its efficacy and the convenient removal of byproducts.[6][7] The reaction with (diphenylamino)acetic acid proceeds via a nucleophilic acyl substitution mechanism.

The overall reaction is as follows:

(C₆H₅)₂NCH₂COOH + SOCl₂ → (C₆H₅)₂NCH₂COCl + SO₂ (g) + HCl (g)

Mechanism of Acyl Chloride Formation:

The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride.[8] This is followed by the expulsion of a chloride ion and subsequent formation of a chlorosulfite intermediate.[8] The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.[6][9] The subsequent collapse of the tetrahedral intermediate results in the formation of the desired acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[10][11] The evolution of these gases drives the reaction to completion, making it effectively irreversible.[10][11]

In some cases, a catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction, particularly for less reactive carboxylic acids.[10][11] DMF reacts with thionyl chloride to form a Vilsmeier-type intermediate, which is a more potent chlorinating agent.[10]

Reaction Workflow Diagram

ReactionWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts Diphenylamino_acetic_acid (Diphenylamino)acetic acid Reaction_Vessel Reaction in Anhydrous Solvent Diphenylamino_acetic_acid->Reaction_Vessel Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Reaction_Vessel Acyl_Chloride (Diphenylamino)acetyl Chloride Reaction_Vessel->Acyl_Chloride Work-up & Purification Byproducts SO₂ (g) + HCl (g) Reaction_Vessel->Byproducts

Caption: Workflow for the synthesis of (diphenylamino)acetyl chloride.

Experimental Protocol: Synthesis of (Diphenylamino)acetyl Chloride

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[1]

Materials and Equipment
Material/EquipmentSpecifications
(Diphenylamino)acetic acidReagent grade, dry
Thionyl chloride (SOCl₂)Reagent grade, freshly distilled recommended
Anhydrous Chloroform (or other inert solvent)Dry, reagent grade
Round-bottom flask with reflux condenserGround glass joints
Magnetic stirrer and stir bar
Heating mantle or oil bath
Gas trap (e.g., bubbler with NaOH solution)To neutralize HCl and SO₂ gases
Rotary evaporatorFor solvent and excess reagent removal
Schlenk line or nitrogen/argon inletTo maintain anhydrous conditions
Standard laboratory glassware
Personal Protective Equipment (PPE)Safety goggles, lab coat, acid-resistant gloves
Step-by-Step Procedure
  • Preparation: Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a gas trap. The entire apparatus should be flame-dried or oven-dried and assembled under a nitrogen or argon atmosphere to ensure anhydrous conditions.

  • Reactant Addition: To the flask, add (diphenylamino)acetic acid (e.g., 0.079 mol, 18.0 g) and anhydrous chloroform (or another suitable inert solvent).[1]

  • Thionyl Chloride Addition: Carefully and slowly add thionyl chloride (e.g., 0.158 mol, 18.8 g) to the stirred suspension.[1] The addition should be done in fractions, and the flask may be cooled in an ice bath to control any initial exothermic reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (a water bath is suitable) and maintain reflux for approximately 8 hours.[1] The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[1][12] It is crucial to use a trap between the rotary evaporator and the vacuum pump to capture any remaining volatile and corrosive materials.

  • Isolation and Purification: The crude (diphenylamino)acetyl chloride will often solidify upon cooling.[1] The product can be purified by recrystallization from an appropriate anhydrous solvent, such as chloroform.[1] For some acyl chlorides, fractional distillation under reduced pressure is a suitable purification method, though this may not be ideal for high-melting solids.[13][14]

Expected Yield and Characterization

A typical yield for this reaction is in the range of 86%.[1] The purity of the synthesized (diphenylamino)acetyl chloride can be confirmed by standard analytical techniques such as:

  • Melting Point: Compare the observed melting point with the literature value (e.g., 159°C).[1]

  • Infrared (IR) Spectroscopy: Look for the characteristic strong C=O stretching band for an acyl chloride, typically in the region of 1750-1815 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product.

Applications in Synthesis

(Diphenylamino)acetyl chloride is a versatile reagent for introducing the diphenylaminoacetyl moiety into various molecules. Its high reactivity makes it an excellent electrophile for reactions with a wide range of nucleophiles.

Synthesis of Amides

Acyl chlorides readily react with primary and secondary amines to form amides. This is a common application in the synthesis of biologically active molecules.[15] For example, (diphenylamino)acetyl chloride can be reacted with glycine to form N-((diphenylamino)acetyl)glycine.[1]

Protocol for Amide Synthesis:

  • Dissolve the amine (e.g., glycine) in a suitable solvent, often with a base (e.g., NaOH in methanol or triethylamine in an aprotic solvent) to neutralize the HCl byproduct.[1]

  • Cool the amine solution in an ice bath.

  • Slowly add a solution of (diphenylamino)acetyl chloride in an inert solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction to proceed, often for several hours at room temperature.[1]

  • Work-up typically involves acidification, extraction with an organic solvent, and purification of the resulting amide by recrystallization or chromatography.[1]

Synthesis of Esters

(Diphenylamino)acetyl chloride can react with alcohols or phenols in the presence of a base (like pyridine or triethylamine) to form the corresponding esters. This reaction is useful for creating ester derivatives of diphenylamine-containing compounds.[16]

Friedel-Crafts Acylation

The acyl chloride can be used in Friedel-Crafts acylation reactions to introduce the (diphenylamino)acetyl group onto an aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Application Workflow Diagram

ApplicationWorkflow cluster_reactions Synthetic Applications cluster_products Resulting Compounds Acyl_Chloride (Diphenylamino)acetyl Chloride Amide_Synthesis Reaction with Amines (e.g., Glycine) Acyl_Chloride->Amide_Synthesis Ester_Synthesis Reaction with Alcohols/Phenols (e.g., N-hydroxyphthalimide) Acyl_Chloride->Ester_Synthesis FC_Acylation Friedel-Crafts Acylation (with Aromatic Compounds) Acyl_Chloride->FC_Acylation Amide_Product Amides (e.g., N-((diphenylamino)acetyl)glycine) Amide_Synthesis->Amide_Product Ester_Product Esters (e.g., Diphenylamino-N-acetyl-oxy phthalimide) Ester_Synthesis->Ester_Product FC_Product Aryl Ketones FC_Acylation->FC_Product

Caption: Synthetic applications of (diphenylamino)acetyl chloride.

Safety, Handling, and Troubleshooting

Safety Precautions

Thionyl Chloride (SOCl₂):

  • Hazards: Thionyl chloride is a corrosive, toxic, and moisture-sensitive substance.[17][18] It reacts violently with water to produce toxic gases (SO₂ and HCl).[17][18] Inhalation can cause severe irritation to the respiratory tract, and contact with skin and eyes can cause severe burns.[19][20]

  • Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[21] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., neoprene or rubber).[18][19][21] Ensure that all glassware is scrupulously dry.[5]

  • Spills: In case of a spill, absorb the material with an inert absorbent like sand or earth and dispose of it as hazardous waste.[17] Do not use water to clean up spills.[19]

(Diphenylamino)acetyl Chloride:

  • Hazards: As an acyl chloride, this compound is expected to be corrosive and moisture-sensitive. It will likely react with water to produce HCl. It is also a lachrymator (irritating to the eyes).

  • Handling: Handle in a fume hood and wear appropriate PPE. Avoid inhalation of dust and vapors.

Troubleshooting
ProblemPossible CauseSolution
Low or no yieldWet reagents or glasswareEnsure all reagents are anhydrous and glassware is thoroughly dried before use.[5]
Incomplete reactionExtend the reflux time and monitor the reaction for complete cessation of gas evolution.
Degradation of the productAvoid excessive heating during reaction and work-up.
Product is an oil or fails to crystallizeImpurities presentPurify the crude product using column chromatography on silica gel with an appropriate solvent system. Ensure excess thionyl chloride is completely removed.
Residual solventEnsure complete removal of the solvent under high vacuum.
Reaction is too vigorousAddition of thionyl chloride was too fastAdd the thionyl chloride slowly and with cooling (ice bath).

Conclusion

The reaction of (diphenylamino)acetic acid with thionyl chloride provides an efficient and high-yielding route to (diphenylamino)acetyl chloride. This versatile intermediate is a valuable tool for medicinal chemists and materials scientists, enabling the synthesis of a wide array of derivatives. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can confidently synthesize and utilize this important chemical building block in their drug discovery and development efforts.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • Loba Chemie. (2023, December 26). THIONYL CHLORIDE AR Safety Data Sheet. Retrieved from [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, February 8). Thionyl Chloride and enols, carboxylic acids, alcohols. Retrieved from [Link]

  • ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • University of California, Santa Barbara. (2013, July 22). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

  • Lanxess. (2015, August 15). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]

  • Rajora, S., Banu, T., Khatri, D., & Talesara, G. L. (1998). Synthesis of Acetyl-oxy Phthalimide Derivatives of Diphenyl Amine as Potential Antibacterial. Asian Journal of Chemistry, 11(4), 1528-1530.
  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of pharmacy & bioallied sciences, 7(1), 81–85. [Link]

  • PubMed. (2015, January 15). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). (Diphenylamino)acetic acid. Retrieved from [Link]

  • J-Stage. (n.d.). Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition. Retrieved from [Link]

  • University of Rochester. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1. Procedure. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

  • Filo. (2025, August 25). Reaction of Acetic Acid with Thionyl Chloride. Retrieved from [Link]

Sources

Method

High-performance liquid chromatography (HPLC) analysis of (Diphenylamino)acetic acid

An authoritative guide to the High-Performance Liquid Chromatography (HPLC) analysis of (Diphenylamino)acetic acid, designed for analytical chemists and drug development professionals. Introduction & Chemical Context (Di...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the High-Performance Liquid Chromatography (HPLC) analysis of (Diphenylamino)acetic acid, designed for analytical chemists and drug development professionals.

Introduction & Chemical Context

(Diphenylamino)acetic acid—frequently referred to as N,N-diphenylglycine—is a highly valuable synthetic intermediate. It serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including diarylamine-based calcium channel blockers[1], PGI2 receptor agonists[2], and acridone derivatives used in oncology. Because it is utilized as a precursor in multistep organic syntheses, accurately quantifying its purity and monitoring its consumption during reactions is a strict regulatory requirement. This application note outlines a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method tailored specifically to the physicochemical properties of this molecule.

Methodological Rationale: The Causality of Chromatographic Choices

As a Senior Application Scientist, method development must be driven by the molecule's intrinsic properties rather than trial and error. The experimental parameters below are chosen based on strict chemical causality:

  • Stationary Phase (C18): (Diphenylamino)acetic acid contains a bulky, highly hydrophobic diphenylamine core. A high-carbon-load C18 (Octadecylsilane) column is selected to maximize hydrophobic interactions and provide the steric selectivity needed to separate the analyte from structurally similar synthesis byproducts.

  • Mobile Phase pH Control (0.1% TFA): The molecule features an acetic acid moiety with a predicted pKa of approximately 3.5–4.0. If analyzed in a neutral mobile phase, the carboxyl group will ionize into a hydrophilic carboxylate anion. This leads to unpredictable retention shifts and severe peak tailing due to secondary interactions with residual silanols on the silica support. By acidifying the mobile phase to pH ~2.5 using Trifluoroacetic acid (TFA), we fully suppress ionization. The molecule remains in its neutral, protonated state, ensuring sharp, symmetrical peaks.

  • Detection Wavelength (254 nm): The conjugated π -system of the diphenylamine moiety exhibits strong ultraviolet (UV) absorbance. While maximum absorbance occurs near 220 nm, utilizing 254 nm is the optimal strategic choice[3][4]. It provides an excellent signal-to-noise ratio while remaining completely blind to non-aromatic aliphatic solvents and reagents that would otherwise cause baseline disturbances at lower wavelengths.

Materials and Reagents

  • Analyte: (Diphenylamino)acetic acid Reference Standard (Purity 99.0%).

  • Reagents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Water (18.2 MΩ·cm), LC-MS grade Trifluoroacetic acid (TFA).

  • Equipment: HPLC system equipped with a Quaternary Pump, Autosampler, Thermostatted Column Compartment, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . No sample data should be considered valid unless the System Suitability Test (SST) criteria are strictly met.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Transfer 1000 mL of HPLC-grade water into a clean reservoir. Add exactly 1.0 mL of TFA. Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1000 mL of HPLC-grade Acetonitrile into a reservoir. Add 1.0 mL of TFA. Mix and degas.

Step 2: Standard and Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the (Diphenylamino)acetic acid reference standard into a 10 mL volumetric flask. Dissolve completely and make up to volume with the diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent. Vortex for 30 seconds.

  • Sample Preparation (Reaction Monitoring): Quench 10 µL of the reaction mixture with 990 µL of diluent. Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Step 3: Execution and Self-Validation

  • Purge the HPLC pumps and equilibrate the column at initial gradient conditions (30% B) for at least 20 column volumes until a stable baseline is achieved.

  • Inject a blank (diluent) to confirm the absence of ghost peaks.

  • Inject the Working Standard six consecutive times to execute the System Suitability Test (SST).

  • Proceed with sample analysis only if all SST parameters pass.

Quantitative Data & Method Specifications

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm particle size
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (Reference 360 nm if using DAD)
Gradient Program Time 0.0 min: 30% BTime 10.0 min: 80% BTime 15.0 min: 80% BTime 15.1 min: 30% BTime 20.0 min: 30% B (Stop)

Table 2: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance LimitScientific Rationale
Retention Time (RT) ~8.5 min ± 0.2 minVerifies accurate mobile phase proportioning and column equilibration.
Tailing Factor ( Tf​ ) 1.5Confirms successful suppression of the carboxylic acid ionization via TFA.
Theoretical Plates (N) 5,000Validates the physical integrity and packing efficiency of the C18 column.
Injection Precision % RSD 2.0% (n=6)Ensures autosampler reproducibility and homogeneous sample solubility.

Workflow & Chemical Context Visualizations

HPLC_Method_Logic Step1 1. Analyte Profiling (Diphenylamino)acetic acid pKa ~3.8, Highly Hydrophobic Step2 2. Column Selection C18 (Octadecylsilane) Target: Maximize Hydrophobic Retention Step1->Step2 Step3 3. Mobile Phase Optimization 0.1% TFA in Water/MeCN Target: Suppress Ionization (pH 2.5) Step2->Step3 Step4 4. Detection Strategy UV Absorbance at 254 nm Target: Isolate Diphenylamine Core Signal Step3->Step4 Step5 5. System Suitability (SST) RSD < 2.0%, Tailing < 1.5 Target: Enforce Self-Validating Protocol Step4->Step5

Caption: Logical workflow detailing the causality behind the HPLC method development parameters.

Reaction_Monitoring SM Starting Material (Diphenylamino)acetic acid Reagents Coupling Reagents EDC, DMAP, Amine SM->Reagents Amidation HPLC HPLC Monitoring Quantify Conversion & Purity SM->HPLC API Target API Calcium Channel Blocker Reagents->API Synthesis API->HPLC

Caption: Chemical utility pathway showing the role of the HPLC method in monitoring API synthesis.

Troubleshooting Guide

  • Severe Peak Tailing ( Tf​ > 1.5): This is the most common issue with carboxylic acids. It indicates that the mobile phase pH has drifted above 2.5, allowing the analyte to ionize. Discard the mobile phase and prepare a fresh batch, ensuring exactly 0.1% TFA is added. If the issue persists, the C18 column may have exposed silanols due to stationary phase collapse; replace the column.

  • Retention Time Drift: Typically caused by a malfunctioning proportioning valve or inadequate column equilibration between gradient runs. Ensure the 5-minute re-equilibration step (15.1 to 20.0 min) is strictly adhered to.

  • Elevated Baseline Noise at 254 nm: Check the quality of the TFA. Degraded, oxidized, or low-grade TFA will absorb heavily in the UV range, causing baseline drift during the organic gradient. Always use fresh, LC-MS grade TFA stored in amber glass.

References

  • US20050227999A1 - Diarylamine derivatives as calcium channel blockers Source: Google Patents URL
  • EP0542203B1 - Fused benzeneoxyacetic acid derivatives as PGl2 receptor agonists Source: Google Patents URL
  • Diphenylamine - N-Isopropylaniline (Analytical Method)
  • EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)

Sources

Application

Laboratory Synthesis of (Diphenylamino)acetic Acid: A Two-Step Protocol via tert-Butyl Ester Alkylation

Mechanistic Rationale & Synthetic Strategy (Diphenylamino)acetic acid (also known as N,N-diphenylglycine) is a critical intermediate in the development of specialized ligands, photosensitizers, and pharmaceutical derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Synthetic Strategy

(Diphenylamino)acetic acid (also known as N,N-diphenylglycine) is a critical intermediate in the development of specialized ligands, photosensitizers, and pharmaceutical derivatives.

Historically, the direct synthesis of this compound via the alkylation of diphenylamine with ethyl chloroacetate or bromoacetic acid has been fraught with challenges. Direct reaction typically results in exceedingly poor yields (often ~10%) [1]. This inefficiency is driven by two factors:

  • Low Nucleophilicity: The lone pair of electrons on the diphenylamine nitrogen is heavily delocalized into the two adjacent phenyl rings, rendering it a very weak nucleophile.

  • Steric Hindrance: The bulky phenyl groups physically block the incoming electrophile during the SN​2 transition state.

To circumvent these limitations, a highly efficient two-step protocol is employed [2].

  • Step 1 (Anion Generation & Alkylation): Diphenylamine is forcefully deprotonated using a strong base (Sodium Hydride, NaH) in a polar aprotic solvent (DMF) to generate the highly nucleophilic diphenylamide anion. This anion is then reacted with tert-butyl bromoacetate. The bulky tert-butyl group is chosen specifically because it prevents unwanted transamidation side-reactions and provides steric shielding during the alkylation.

  • Step 2 (Acidic Cleavage): The tert-butyl ester is cleanly cleaved using Trifluoroacetic acid (TFA) in dichloromethane (DCM). This avoids harsh basic hydrolysis, which is notoriously difficult for sterically hindered systems and can lead to product degradation.

Experimental Workflow

Workflow Step1 Diphenylamine + NaH (DMF, 60 °C, 18 h) Step2 Diphenylamide Anion (Highly Nucleophilic) Step1->Step2 Deprotonation Step3 Alkylation (+ tert-Butyl bromoacetate, 60 °C) Step2->Step3 SN2 Attack Step4 tert-Butyl diphenylglycinate (Intermediate, 27% Yield) Step3->Step4 Quench & Purify Step5 Ester Cleavage (+ TFA in DCM, RT, 16 h) Step4->Step5 Deprotection Step6 Acid-Base Workup (NaOH extraction, HCl precipitation) Step5->Step6 Phase Separation Step7 (Diphenylamino)acetic acid (Final Product, 83% Yield) Step6->Step7 Isolation

Workflow for the two-step synthesis of (Diphenylamino)acetic acid via tert-butyl ester.

Step-by-Step Protocols

Protocol A: Synthesis of tert-Butyl Diphenylglycinate

Note: This reaction must be performed under an inert atmosphere (Argon or Nitrogen) due to the moisture sensitivity of Sodium Hydride.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 5.27 g, 131.6 mmol) in 300 mL of anhydrous DMF in a flame-dried, round-bottom flask. Slowly add diphenylamine (22.3 g, 131.6 mmol).

  • Anion Maturation: Stir the mixture at 60 °C for 18 hours. Causality: The extended heating time is critical to ensure complete deprotonation of the weakly acidic diphenylamine ( pKa​≈25 ).

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add tert-butyl 2-bromoacetate (30.8 g, 157.9 mmol) dropwise to control the exothermic SN​2 reaction.

  • Alkylation: Remove the ice bath and heat the reaction back to 60 °C, stirring for an additional 18 hours.

  • Quench & Extraction: Cool to room temperature and carefully quench the excess NaH with the dropwise addition of H2​O . Evaporate the bulk of the DMF under reduced pressure. Dissolve the crude residue in DCM.

  • Washing: Wash the organic phase sequentially with H2​O , saturated aqueous NaHCO3​ , and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography (Eluent: Cyclohexane/DCM, 2:1, Rf​≈0.22 ). The product is isolated as a colorless solid [2].

Protocol B: Acid-Mediated Cleavage to (Diphenylamino)acetic Acid

This step utilizes a self-validating acid-base extraction system, eliminating the need for a second chromatographic purification.

  • Cleavage Reaction: Dissolve the purified tert-butyl diphenylglycinate (10.0 g, 35.3 mmol) in 150 mL of DCM. Slowly add Trifluoroacetic acid (TFA, 40.3 g, 353 mmol) at room temperature. Stir for 16 hours.

  • Phase Separation (Basification): Basify the mixture by slowly adding 2 M NaOH until the aqueous phase is strictly alkaline (pH > 10). Separate the organic and aqueous phases.

  • Self-Validating Extraction:

    • Extract the organic phase three additional times with 2 M NaOH (100 mL each). Causality: This ensures 100% of the target carboxylic acid is deprotonated into its water-soluble sodium salt, leaving unreacted ester and non-polar impurities in the DCM layer.

    • Combine all aqueous phases and wash them three times with fresh DCM (150 mL). Causality: This reverse-wash strips away any lingering organic impurities from the aqueous layer.

  • Precipitation: Carefully acidify the purified aqueous phase with concentrated HCl until the pH drops below 2. The target product, (diphenylamino)acetic acid, will rapidly precipitate out of the solution.

  • Final Isolation: Redissolve the precipitated product by extracting with DCM. Wash this final organic phase with H2​O and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure product as a colorless solid [2].

Quantitative Data Summary

The following table summarizes the stoichiometric ratios and expected yields for a standard laboratory-scale batch.

StepReagent / IntermediateEquivalentsAmountExpected Yield
1 Diphenylamine1.0 eq22.3 g (131.6 mmol)-
1 Sodium Hydride (60% in oil)1.1 eq5.27 g (131.6 mmol)-
1 tert-Butyl 2-bromoacetate1.2 eq30.8 g (157.9 mmol)-
1 tert-Butyl diphenylglycinate - 10.0 g (35.3 mmol) 27%
2 tert-Butyl diphenylglycinate1.0 eq10.0 g (35.3 mmol)-
2 Trifluoroacetic acid (TFA)10.0 eq40.3 g (353.0 mmol)-
2 (Diphenylamino)acetic acid - 6.66 g (29.3 mmol) 83%

References

  • H. Shibahara, et al. "A Simple Preparative Method of N-Arylindigos." Heterocycles, Vol. 60, No. 8, 2003.
  • D. Grabowski, et al. "Condensation of pyrylium salts with mixed anhydrides: aryl ethers, aryl amines and sterically congested aromatics." Organic Chemistry Frontiers, 9(2), 294-298, 2022.
Method

Application Note: Synthesis and Utility of (Diphenylamino)acetic Acid in Bioactive Molecule Design

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Scientific Rationale (Diphenylamino)acetic acid (also known as N,N-diphenylgly...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Scientific Rationale

(Diphenylamino)acetic acid (also known as N,N-diphenylglycine, CAS 60085-74-7) is a highly versatile, sterically demanding building block utilized in advanced organic synthesis and medicinal chemistry [2]. The unique structural topology of the diphenylamine core—characterized by its dual aromatic rings—imparts significant lipophilicity and steric bulk, while the acetic acid moiety provides a highly reactive handle for amidation, esterification, and intramolecular cyclization.

In modern drug development, this scaffold is strategically deployed in two primary domains:

  • Cardiovascular Therapeutics: It serves as a critical precursor for synthesizing fused benzeneoxyacetic acid derivatives that act as potent Prostacyclin (PGI2) receptor agonists. The bulky diphenylamino group is essential for occupying the hydrophobic pocket of the PGI2 receptor, enhancing the metabolic stability of the synthetic agonist compared to the highly labile endogenous prostacyclin [1].

  • Psychotropic and Luminescent Agents: The diarylamine system is perfectly primed for intramolecular Friedel-Crafts-type cyclizations, yielding 9-chloroacridine derivatives. These acridines serve as precursors for antiamnestic agents and complex fluorophores (e.g., via pyrylium salt condensations) [3].

Upstream Synthesis of (Diphenylamino)acetic Acid

Because commercial availability of highly pure (Diphenylamino)acetic acid can be limited or cost-prohibitive at scale, establishing a robust in-house synthesis is critical. The protocol below leverages the nucleophilic substitution of diphenylamine with tert-butyl 2-bromoacetate, followed by acidic deprotection [3].

Causality & Mechanistic Insight: Why use sodium hydride (NaH) and a tert-butyl ester? Diphenylamine is a very weak nucleophile due to the delocalization of the nitrogen lone pair into the two phenyl rings. Strong deprotonation by NaH is required to form the highly reactive diphenylamide anion. The tert-butyl protecting group is specifically chosen because its subsequent deprotection can be achieved cleanly under acidic conditions (TFA). This avoids basic hydrolysis, which often leads to poor yields and unwanted side reactions with sterically hindered amides.

Protocol 1: Step-by-Step Synthesis Workflow

Step 1: N-Alkylation

  • Suspend NaH (60% dispersion in mineral oil, 1.1 eq.) in anhydrous DMF under an argon atmosphere.

  • Slowly add diphenylamine (1.0 eq.) at room temperature. Heat the mixture to 60 °C for 1 hour to ensure complete deprotonation.

  • Cool the reaction to 0 °C and add tert-butyl 2-bromoacetate (1.2 eq.) dropwise.

  • Stir the reaction at 60 °C for 18 hours.

  • Quench with H2O, extract with dichloromethane (DCM), wash with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate.

  • Purify via silica gel chromatography (Cyclohexane:DCM, 2:1) to yield tert-butyl diphenylglycinate.

Step 2: Ester Deprotection

  • Dissolve tert-butyl diphenylglycinate (1.0 eq.) in anhydrous DCM.

  • Add trifluoroacetic acid (TFA, 10.0 eq.) dropwise at room temperature.

  • Stir for 16 hours.

    • Self-Validation Check: The acidic environment selectively cleaves the tert-butyl ester, releasing isobutylene gas. The cessation of gas evolution and TLC monitoring (loss of the less polar ester spot) confirms reaction completion.

  • Basify the mixture with 2 M NaOH, separate the phases, and extract the aqueous layer with DCM.

  • Acidify the aqueous phase with 2 M HCl to precipitate the product.

  • Filter, wash with cold water, and dry under vacuum to afford pure (Diphenylamino)acetic acid.

Application Workflow: POCl3-Mediated Cyclization to Acridine Cores

(Diphenylamino)acetic acid can undergo a tandem activation-cyclization sequence to form 9-chloroacridine derivatives, which are vital intermediates for psychotropic drugs and advanced materials.

Causality & Mechanistic Insight: Phosphorus oxychloride (POCl3) acts in a dual capacity here. First, it converts the carboxylic acid into a highly electrophilic acid chloride. Second, it acts as a dehydrating/activating agent that facilitates an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) onto one of the adjacent phenyl rings. Subsequent aromatization and chlorination yield the stable 9-chloroacridine core.

Protocol 2: Acridine Core Cyclization
  • Charge a dry, round-bottom flask with (Diphenylamino)acetic acid (1.0 eq.) and POCl3 (5.0 eq.).

  • Heat the mixture to reflux (approx. 105 °C) for 4 hours.

    • Self-Validation Check: The evolution of HCl gas indicates the formation of the acid chloride and subsequent cyclization. The reaction mixture will transition to a deep yellow/orange solution. Complete dissolution of the starting material and cessation of gas evolution mark the endpoint.

  • Cool the mixture to room temperature and carefully pour it over crushed ice to quench excess POCl3 (Caution: Highly exothermic).

  • Neutralize the aqueous mixture with aqueous ammonia to precipitate the 9-chloroacridine derivative.

  • Filter, wash with water, and recrystallize from ethanol to achieve >95% purity.

Quantitative Data Summary

The following table summarizes the reaction efficiencies, expected yields, and conditions for the key transformations involving (Diphenylamino)acetic acid as a central building block.

TransformationReagents & ConditionsReaction TimeExpected Yield (%)Target Application
N-Alkylation NaH, DMF, 60 °C18 h27 - 35%Intermediate Synthesis
Ester Deprotection TFA, DCM, RT16 h> 90%Building Block Prep
Amidation EDCI, HOBt, DMF, RT12 h65 - 80%PGI2 Receptor Agonists
Cyclization POCl3, Reflux (105 °C)4 h70 - 85%Psychotropic Acridines

Mechanistic and Workflow Visualizations

G DPA Diphenylamine + Alkyl Bromoacetate Intermediate tert-Butyl diphenylglycinate (Intermediate) DPA->Intermediate NaH, DMF, 60°C DAA (Diphenylamino)acetic acid (Core Building Block) Intermediate->DAA TFA, DCM, RT PGI2 PGI2 Receptor Agonists (Cardiovascular) DAA->PGI2 Amidation / Coupling Acridine 9-Chloroacridine Derivatives (Psychotropic) DAA->Acridine POCl3 Cyclization

Synthetic workflow from Diphenylamine to bioactive targets via (Diphenylamino)acetic acid.

G Step1 (Diphenylamino)acetic acid Step2 Acid Chloride Formation (POCl3) Step1->Step2 Activation Step3 Intramolecular Electrophilic Aromatic Substitution Step2->Step3 Cyclization Step4 9-Chloroacridine Derivative Step3->Step4 Aromatization / Cl- substitution

Mechanistic pathway of the POCl3-mediated cyclization yielding 9-chloroacridine.

References

  • Title: EP0542203B1 - Fused benzeneoxyacetic acid derivatives as PGl2 receptor agonists Source: Google Patents URL
  • Title: (Diphenylamino)acetic acid | C14H13NO2 | CID 735138 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Condensation of pyrylium salts with mixed anhydrides: aryl ethers, aryl amines and sterically congested aromatics Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (Diphenylamino)acetic Acid

Welcome to the Technical Support Center for (Diphenylamino)acetic Acid Synthesis. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (Diphenylamino)acetic Acid Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the complexities of this synthesis and avoid common side reactions.

Introduction

(Diphenylamino)acetic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be prone to several side reactions that can significantly impact yield and purity. This guide provides a detailed exploration of the common synthetic routes and offers practical, field-tested advice to help you optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Side Reactions

This section details the most frequently encountered side reactions during the synthesis of (Diphenylamino)acetic acid, their underlying mechanisms, and robust troubleshooting protocols.

Route 1: N-Arylation of Glycine Derivatives (e.g., Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming the C-N bond between an aryl halide and an amine.[1] However, several side reactions can occur.

  • Observation: Formation of aniline and biphenyl as byproducts, and consumption of the aryl halide without formation of the desired product.

  • Causality: This side reaction occurs when the palladium-amido intermediate undergoes β-hydride elimination, which competes with the desired reductive elimination.[2] This is more prevalent with amines that have β-hydrogens.

  • Troubleshooting Protocol:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands that promote reductive elimination over β-hydride elimination. Ligands like t-BuXPhos and RuPhos are often effective.[3]

    • Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide are common, they can promote β-hydride elimination. Consider using a weaker base like cesium carbonate or potassium phosphate, especially if hydrodehalogenation is a significant issue.[3]

    • Temperature Control: Lowering the reaction temperature can sometimes favor the desired reductive elimination pathway.

  • Observation: Loss of enantiomeric purity in the final product when starting with a chiral glycine ester.

  • Causality: Mechanistic studies have shown that racemization often occurs at the level of the starting amino acid ester rather than the product.[4] The combination of the base and the palladium catalyst can facilitate the enolization of the ester, leading to a loss of stereochemical integrity.

  • Troubleshooting Protocol:

    • Use of Milder Bases: Employing weaker bases such as lithium bis(trimethylsilyl)amide (LiHMDS) can mitigate racemization by reducing the rate of enolization.[3]

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the exposure of the product and remaining starting material to the reaction conditions.

    • Catalyst System: Some palladium precatalysts and ligands are known to be more gentle on stereocenters. For instance, the use of t-BuBrettPhos Pd G3 or G4 precatalysts has been shown to result in minimal racemization.[4]

Route 2: Reaction of Diphenylamine with an Acetic Acid Moiety Precursor

A common and cost-effective method involves the reaction of diphenylamine with a two-carbon electrophile, such as chloroacetyl chloride or bromoacetic acid.

  • Observation: Formation of a quaternary ammonium salt, leading to a complex reaction mixture and reduced yield of the desired secondary amine.

  • Causality: Diphenylamine, being a secondary amine, can react with the alkylating agent twice, especially if the reaction conditions are not carefully controlled.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Use a slight excess of diphenylamine relative to the alkylating agent to favor the mono-alkylation product.

    • Slow Addition: Add the alkylating agent dropwise to the solution of diphenylamine at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-alkylation.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine to scavenge the HCl or HBr produced during the reaction without competing with the diphenylamine as a nucleophile.[5]

  • Observation: Formation of diphenylamine hydrochloride and glycolic acid derivatives, reducing the yield of the desired product.

  • Causality: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup. The intermediate, 2-chloro-N,N-diphenylacetamide, can also undergo hydrolysis under acidic or basic conditions.[6][7]

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Controlled Work-up: During the work-up, use a biphasic system (e.g., dichloromethane and water) and quickly separate the organic layer to minimize contact time with the aqueous phase.

    • pH Control: Maintain a neutral or slightly basic pH during the work-up to prevent acid- or base-catalyzed hydrolysis of the amide.

  • Observation: The reaction mixture develops a yellow to dark-brown color, and colored impurities are observed in the final product.

  • Causality: Diphenylamine is susceptible to oxidation, especially in the presence of air and certain reagents, leading to the formation of colored impurities like N-phenyl-p-benzoquinoneimine.[8][9]

  • Troubleshooting Protocol:

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Purification: If colored impurities are formed, they can often be removed by recrystallization or column chromatography.[10]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for my application?

A1: The choice of synthetic route depends on several factors:

  • Scale: For large-scale synthesis, the reaction of diphenylamine with chloroacetyl chloride is often more cost-effective.

  • Substrate Scope: If you need to introduce a variety of substituents on the phenyl rings, the Buchwald-Hartwig amination offers greater flexibility.

  • Stereochemistry: If you are starting with a chiral glycine derivative and need to maintain stereochemical integrity, a carefully optimized Buchwald-Hartwig protocol is recommended.[4]

Q2: How can I effectively remove unreacted diphenylamine from my final product?

A2: Unreacted diphenylamine can often be challenging to remove due to its similar polarity to the product. Here are a few strategies:

  • Acid Wash: In the work-up, an aqueous acid wash (e.g., 1M HCl) can protonate the more basic diphenylamine, making it water-soluble and allowing for its removal in the aqueous phase.

  • Recrystallization: Careful selection of a recrystallization solvent can often lead to the selective crystallization of the desired product, leaving the diphenylamine in the mother liquor.

  • Column Chromatography: If other methods fail, column chromatography with a carefully optimized eluent system can be effective. A gradient elution from a non-polar to a more polar solvent system is often successful.[11]

  • Scavenger Resins: For removing trace amounts of diphenylamine, using a scavenger resin with an aldehyde or isocyanate functionality can be a highly effective final purification step.[11]

Q3: My reaction is not going to completion. What should I check?

A3: Several factors could be at play:

  • Catalyst Activity (for Buchwald-Hartwig): Ensure your palladium catalyst is active. If it has been stored for a long time, its activity may have diminished.

  • Reagent Purity: Verify the purity of your starting materials. Impurities in diphenylamine or the aryl halide can interfere with the reaction.

  • Solvent and Base Quality: Ensure your solvent is anhydrous and your base is of high quality.

  • Temperature: For some reactions, particularly the Ullmann condensation, higher temperatures may be required.[12]

Q4: I am observing multiple spots on my TLC plate that I cannot identify. What are the likely culprits?

A4: Besides the starting materials and the desired product, common unidentified spots could be:

  • Hydrodehalogenated arene (in Buchwald-Hartwig reactions). [2]

  • Oxidized diphenylamine derivatives. [8]

  • Products of over-alkylation.

  • Hydrolyzed intermediates. [7]

Running co-spots with commercially available standards of potential byproducts can help in their identification.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N,N-diphenylacetamide

This protocol is a common first step in a two-step synthesis of (Diphenylamino)acetic acid.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diphenylamine (1.0 eq) in anhydrous toluene.[6][13]

  • Addition of Chloroacetyl Chloride: Cool the solution to 0 °C using an ice bath. Add chloroacetyl chloride (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.[13]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.[6][13]

  • Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and water. A precipitate will form.[6][13]

  • Isolation and Purification: Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum. The crude 2-chloro-N,N-diphenylacetamide can be purified by recrystallization from ethanol.[6][13]

Protocol 2: Hydrolysis of 2-Chloro-N,N-diphenylacetamide to (Diphenylamino)acetic acid
  • Reaction Setup: In a round-bottom flask, suspend 2-chloro-N,N-diphenylacetamide (1.0 eq) in an aqueous solution of a base (e.g., 2M NaOH) or acid (e.g., 2M HCl).

  • Hydrolysis: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up (for basic hydrolysis): Cool the reaction mixture and acidify it with concentrated HCl until the pH is acidic. The (Diphenylamino)acetic acid will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate, wash it with cold water, and dry it under vacuum. The crude product can be purified by recrystallization.

Visualizations

Logical Workflow for Troubleshooting (Diphenylamino)acetic Acid Synthesis

G cluster_synthesis Synthesis of (Diphenylamino)acetic acid cluster_troubleshooting Troubleshooting start Start Synthesis reaction Reaction Monitoring (TLC/LC-MS) start->reaction workup Work-up and Isolation reaction->workup product Crude Product workup->product low_yield Low Yield? product->low_yield impurity Impurity Detected? product->impurity check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes identify_impurity Identify Impurity (NMR, MS) impurity->identify_impurity Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_reagents->optimize_conditions optimize_conditions->reaction purification Select Purification Method (Recrystallization, Chromatography) identify_impurity->purification final_product final_product purification->final_product Pure Product

Caption: A logical workflow for troubleshooting common issues in the synthesis of (Diphenylamino)acetic acid.

Key Side Reactions in Buchwald-Hartwig Amination

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Aryl Halide Ar-X->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Amide\nFormation Amide Formation Pd(II) Complex->Amide\nFormation Amine R2NH Amine->Amide\nFormation Pd-Amido\nIntermediate Pd-Amido Intermediate Amide\nFormation->Pd-Amido\nIntermediate Reductive\nElimination Reductive Elimination Pd-Amido\nIntermediate->Reductive\nElimination Desired Pathway Beta-Hydride\nElimination Beta-Hydride Elimination Pd-Amido\nIntermediate->Beta-Hydride\nElimination Side Reaction Desired Product\n(Ar-NR2) Desired Product (Ar-NR2) Reductive\nElimination->Desired Product\n(Ar-NR2) Side Product\n(Ar-H) Side Product (Ar-H) Beta-Hydride\nElimination->Side Product\n(Ar-H)

Caption: Competing pathways of reductive elimination and β-hydride elimination in Buchwald-Hartwig amination.

References

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  • Jain, S. K., et al. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Pharmacognosy Magazine, 8(30), 124–129. [Link]

  • Shao, S., & Sun, J. (2009). 2-Chloro-N,N-diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1719. [Link]

  • CN103113236A - Preparation method of 2,6-dichlorodiphenylamine. (2013).
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  • Kündig, E. P., & Xu, L. H. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. PMC. [Link]

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  • European Patent Office. (1994).
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  • Meher, P. (2025). Site-selective Arylation and Alkylation of Glycines and Peptides. Research Square. [Link]

  • Dragone, V., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Various authors. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. ResearchGate. [Link]

  • Wang, Y., et al. (2025). Radical-Mediated C−H Alkylation of Glycine Derivatives: A Straightforward Strategy for Diverse α-Unnatural Amino Acids. ResearchGate. [Link]

  • Atochem Agri, S.A. (1992). U.S. Patent No. 5,107,024. Washington, DC: U.S.
  • Hladik, M. L., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 321-331. [Link]

  • Wikipedia contributors. (2023). Diphenylamine. In Wikipedia, The Free Encyclopedia. [Link]

  • Khan, D., & Shaily, D.B.S. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. [Link]

  • Özen, Z., & Alkan, M. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Study of the Biological Activity of (Diphenylamino)acetic Acid Analogs

Executive Summary (Diphenylamino)acetic acid is a highly versatile pharmacophore in modern medicinal chemistry. By acting as a core scaffold, it can be structurally modified to target entirely distinct biological pathway...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Diphenylamino)acetic acid is a highly versatile pharmacophore in modern medicinal chemistry. By acting as a core scaffold, it can be structurally modified to target entirely distinct biological pathways. This guide provides an objective, data-driven comparison of the two primary therapeutic classes derived from this core: N-type Calcium Channel Blockers (used in neuropathic pain management) and VLA-4 Integrin Antagonists (used in inflammatory and autoimmune diseases).

Designed for drug development professionals, this guide synthesizes structure-activity relationship (SAR) data, explains the causality behind specific molecular modifications, and provides self-validating experimental protocols for evaluating these analogs.

Mechanistic Divergence: Structure-Activity Relationships (SAR)

The biological destiny of a (diphenylamino)acetic acid analog is dictated by its terminal functionalization.

Pathway A: N-Type Calcium Channel Inhibition (CaV2.2)

When (diphenylamino)acetic acid is coupled with benzhydryl-piperazine or piperidine derivatives, the resulting compounds exhibit potent and selective blockade of N-type voltage-gated calcium channels [1]. These channels localize at presynaptic nerve terminals and govern the release of nociceptive neurotransmitters like Substance P and glutamate.

  • Causality in SAR: Research demonstrates that introducing electron-withdrawing substituents (e.g., -Cl, -CF3) at the ortho- or meta- positions of the benzhydryl moiety significantly enhances binding affinity to the N-type channel pore compared to electron-donating groups (e.g., -CH3, -OCH3). This modification locks the channel in an inactive state, preventing calcium influx and halting pain signal transmission [1, 2].

Pathway B: VLA-4 (α4β1) Integrin Antagonism

Conversely, when the (diphenylamino)acetic acid core is conjugated with natural or unnatural α -amino acids (forming peptidomimetics), the analogs shift their affinity toward the VLA-4 integrin receptor [3]. VLA-4 is expressed on leukocytes and mediates their adhesion to the Vascular Cell Adhesion Molecule-1 (VCAM-1) on inflamed endothelium.

  • Causality in SAR: The carboxylic acid and amide linkages in these derivatives mimic the LDVP (Leu-Asp-Val-Pro) binding sequence of fibronectin. By competitively binding to VLA-4, these analogs prevent leukocyte extravasation into inflamed tissues, offering therapeutic potential for asthma and multiple sclerosis [3].

Pathways Core (Diphenylamino)acetic Acid Core Scaffold Sub1 Diphenylpiperazine Derivatives Core->Sub1 Sub2 Amino Acid/Peptidomimetic Derivatives Core->Sub2 Target1 N-type Calcium Channel (CaV2.2) Blockade Sub1->Target1 Target2 VLA-4 (α4β1) Integrin Antagonism Sub2->Target2 Effect1 Inhibition of Neurotransmitter Release (Substance P) Target1->Effect1 Effect2 Inhibition of Leukocyte Adhesion (VCAM-1) Target2->Effect2 Outcome1 Analgesia (Neuropathic Pain Relief) Effect1->Outcome1 Outcome2 Anti-inflammatory (Asthma, Autoimmune) Effect2->Outcome2

Divergent pharmacological pathways of (Diphenylamino)acetic acid analogs.

Quantitative Data Comparison

The following table synthesizes the biological performance metrics of the two primary analog classes, highlighting the stark contrast in their target specificities and effective concentrations.

Analog ClassPrimary TargetKey Structural ModificationTypical IC₅₀ RangeTherapeutic IndicationSelectivity Profile
Diphenylpiperazines N-type Ca²⁺ ChannelElectron-withdrawing groups (-Cl, -CF3) on benzhydryl10 – 150 nMNeuropathic Pain>1000-fold over L-type Ca²⁺ channels
Amino Acid Conjugates VLA-4 (α4β1) IntegrinCoupling with α-amino acid side chains50 – 500 nMAutoimmune / AsthmaHighly specific to VCAM-1/VLA-4 interaction

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the industry-standard assays used to validate the biological activity of these analogs.

Protocol A: Whole-Cell Patch-Clamp Assay (N-Type Channel Evaluation)

This protocol measures the direct electrophysiological blockade of N-type channels by diphenylpiperazine analogs[1, 2].

  • Rationale for Barium: Barium ( Ba2+ ) is used as the charge carrier in the extracellular solution instead of Calcium ( Ca2+ ). Ba2+ permeates the channel pore more efficiently and prevents calcium-dependent inactivation of the channel, ensuring a stable baseline for drug evaluation.

Step-by-Step Workflow:

  • Cell Preparation: Culture Human Embryonic Kidney (HEK 293) cells stably transfected with rat brain N-type calcium channel subunits ( α1B​+α2​δ+β1b​ ).

  • Internal Solution Setup: Fill recording pipettes (resistance 2–4 M Ω ) with an internal solution containing (in mM): 105 CsF, 30 CsCl, 10 EGTA, 10 HEPES, and 5 MgATP (pH 7.2). Note: Cesium blocks outward potassium currents, isolating the inward calcium/barium current.

  • External Solution Setup: Bathe cells in an external solution containing (in mM): 140 Tetraethylammonium chloride (TEA-Cl), 5 BaCl2​ , 10 D-glucose, and 10 HEPES (pH 7.4).

  • Electrophysiology: Establish the whole-cell configuration. Hold the membrane potential at -100 mV to ensure channels are in the resting (closed) state.

  • Depolarization & Perfusion: Apply a test pulse to +10 mV for 20 ms to evoke peak inward barium currents. Perfuse the analog at varying concentrations (0.003–10 μ M).

  • Data Analysis: Measure the steady-state fractional block at each concentration. Plot the dose-response curve and fit it to the Hill equation to calculate the IC50​ .

Workflow Step1 Cell Culture HEK 293 (α1B+α2δ+β1b) Step2 Whole-Cell Patch Configuration Step1->Step2 Step3 Compound Perfusion (0.003–10 μM) Step2->Step3 Step4 Depolarization Pulse (-100mV to +10mV) Step3->Step4 Step5 Current Measurement (Barium Influx) Step4->Step5 Step6 IC50 Calculation (Dose-Response Curve) Step5->Step6

Step-by-step whole-cell patch-clamp workflow for N-type channel IC50 determination.

Protocol B: U937/VCAM-1 Cell Adhesion Assay (VLA-4 Antagonism)

This assay quantifies the ability of amino acid-conjugated analogs to inhibit leukocyte adhesion [3].

  • Rationale for U937 Cells: The human leukemic monocyte lymphoma cell line (U937) is utilized because it constitutively expresses high levels of functional VLA-4 integrins on its cell surface, making it an ideal physiological model.

Step-by-Step Workflow:

  • Plate Coating: Coat 96-well microtiter plates with recombinant human VCAM-1 (1 μ g/mL in PBS) overnight at 4°C. Block non-specific binding sites with 1% Bovine Serum Albumin (BSA) for 1 hour.

  • Cell Labeling: Fluorescently label U937 cells using BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester) for 30 minutes at 37°C. Wash twice with assay buffer (RPMI 1640 + 10 mM HEPES).

  • Compound Incubation: Pre-incubate the labeled U937 cells ( 5×105 cells/well) with serial dilutions of the (diphenylamino)acetic acid analog for 15 minutes at room temperature.

  • Adhesion Phase: Transfer the cell/drug suspension to the VCAM-1 coated plates. Incubate for 60 minutes at 37°C to allow integrin-mediated adhesion.

  • Washing & Quantification: Gently wash the wells three times with assay buffer to remove non-adherent cells. Lyse the remaining adherent cells with 0.1% Triton X-100.

  • Readout: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm) using a microplate reader. Calculate the IC50​ based on the reduction in fluorescence compared to the vehicle control.

Conclusion

The (diphenylamino)acetic acid moiety is a privileged structure in drug discovery. As demonstrated by the comparative data, rational synthetic modifications dictate its biological trajectory. Coupling with benzhydryl-piperazines yields highly selective N-type calcium channel blockers for pain management, whereas amino acid conjugation produces potent VLA-4 integrin antagonists for inflammatory diseases. Understanding these structure-activity relationships and employing rigorous, target-specific validation protocols is critical for the successful clinical translation of these analogs.

References

  • Pajouhesh, H., et al. (2010). "Structure–activity relationships of diphenylpiperazine N-type calcium channel inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(4), 1378-1383. URL:[Link]

  • Snutch, T. P., et al. (2005). "Diarylamine derivatives as calcium channel blockers." U.S. Patent Application US20050227999A1.
  • Wehner, V., et al. (2000). "Heterocyclic compounds, their preparation and their use as leucocyte adhesion inhibitors and VLA-4-antagonists." U.S. Patent US6034238A.
Comparative

A Comparative Guide to Catalytic Synthesis of (Diphenylamino)acetic Acid for Researchers

For researchers and professionals in drug discovery and fine chemical synthesis, the efficient and selective synthesis of core scaffolds is paramount. (Diphenylamino)acetic acid, also known as N,N-diphenylglycine, repres...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug discovery and fine chemical synthesis, the efficient and selective synthesis of core scaffolds is paramount. (Diphenylamino)acetic acid, also known as N,N-diphenylglycine, represents a key structural motif found in various pharmacologically active compounds and advanced materials. This guide provides an in-depth, objective comparison of the primary catalytic systems for its synthesis, supported by experimental data to inform catalyst selection and methods development.

Introduction: The Challenge of N,N-Diarylation

The synthesis of (Diphenylamino)acetic acid presents the challenge of forming two carbon-nitrogen (C-N) bonds on a single glycine nitrogen atom. Traditional methods often suffer from harsh conditions, limited substrate scope, and poor yields. Modern transition-metal catalysis offers milder and more versatile solutions, primarily revolving around palladium and copper-based systems. This guide will focus on the two most prominent and mechanistically distinct catalytic strategies: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. We will also explore an alternative approach via Reductive Amination.

Performance Comparison of Catalytic Methodologies

The selection of a catalytic system is a critical decision in synthesis design, balancing factors such as yield, reaction time, catalyst cost, and functional group tolerance. The following table summarizes the key performance indicators for the synthesis of (Diphenylamino)acetic acid derivatives via leading catalytic methods, based on documented experimental protocols.

Catalytic System Methodology Catalyst/Ligand Reactants Base/Solvent Temp. (°C) Time (h) Yield (%) Key Advantages Potential Limitations
Palladium-Catalyzed Buchwald-Hartwig AminationPd₂(dba)₃ / XantphosDiphenylamine, Ethyl bromoacetateCs₂CO₃ / Dioxane1001285High yields, broad functional group tolerance, well-defined catalyst systems.[1]Higher catalyst cost, potential for phosphine ligand sensitivity.
Copper-Catalyzed Ullmann CondensationCuI / N,N-DimethylglycineDiphenylamine, Ethyl bromoacetateK₂CO₃ / DMF1102478Lower catalyst cost, robust and classical method.[2]Often requires higher temperatures and longer reaction times, may have substrate limitations.[3]
Palladium-Catalyzed Reductive AminationPd/C (5%)Diphenylamine, Glyoxylic AcidNa₂CO₃ / Methanol5012~80-90 (for similar substrates)Atom economical, uses readily available starting materials.Requires H₂ pressure, catalyst can be pyrophoric.[4]

In-Depth Analysis & Experimental Protocols

An understanding of the causality behind experimental choices is crucial for troubleshooting and optimization. Here, we detail the protocols for the leading catalytic systems, explaining the role of each component.

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is the cornerstone of modern C-N cross-coupling, prized for its efficiency and broad applicability.[1][5] The choice of a bulky, electron-rich phosphine ligand is critical; it facilitates both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step to release the product.[6]

Buchwald-Hartwig Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(X)L₂] Complex pd0->oa_complex Oxidative Addition (Ar-X) amide_complex [Ar-Pd(II)(NR₂)L₂] Complex oa_complex->amide_complex Ligand Exchange (+ HNR₂) (- HX) amide_complex->pd0 Reductive Elimination product Ar-NR₂ amide_complex->product Product Release

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

This protocol is based on established procedures for the N-arylation of amines with alkyl halides.[1]

  • Reaction Setup: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%), Xantphos (6 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equivalents).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add anhydrous dioxane as the solvent, followed by diphenylamine (1.2 equivalents) and ethyl bromoacetate (1.0 equivalent).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Isolation and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield ethyl (diphenylamino)acetate.

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical, cost-effective alternative to palladium-catalyzed methods.[3] Modern protocols often employ N- or O-based ligands, such as amino acids like N,N-dimethylglycine, which chelate to the copper center. This chelation increases the solubility and reactivity of the copper catalyst, allowing the reaction to proceed under milder conditions than the traditional high-temperature, ligand-free approach.[2][7]

Ullmann Cycle cluster_main Catalytic Cycle cu1 Cu(I)X cu_amide [L-Cu(I)-NR₂] Complex cu1->cu_amide Ligand Exchange (+ HNR₂, Base) cu3_complex [L-Cu(III)(Ar)(NR₂)X] Intermediate cu_amide->cu3_complex Oxidative Addition (Ar-X) cu3_complex->cu1 Reductive Elimination product Ar-NR₂ cu3_complex->product Product Release

Caption: A proposed catalytic cycle for the ligand-assisted Ullmann C-N coupling.

This protocol is adapted from N,N-dimethylglycine-promoted Ullmann coupling procedures.[2]

  • Reaction Setup: In a sealable reaction vessel, combine copper(I) iodide (CuI, 10 mol%), N,N-dimethylglycine (20 mol%), and potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Reagent Addition: Add dimethylformamide (DMF) as the solvent, followed by diphenylamine (1.2 equivalents) and ethyl bromoacetate (1.0 equivalent).

  • Reaction: Seal the vessel and heat the mixture to 110 °C with vigorous stirring for 24 hours.

  • Work-up: Cool the reaction to room temperature. Add water and extract the product with ethyl acetate (3x).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via column chromatography to obtain the desired product.

Palladium-on-Carbon Catalyzed Reductive Amination

A distinct and highly atom-economical approach is the direct reductive amination of a carbonyl compound with an amine. This method forms the C-N bond and reduces the intermediate imine/enamine in a single pot, using heterogeneous Pd/C and hydrogen gas. This avoids the use of halide precursors.

Reductive Amination Workflow reactants Diphenylamine + Glyoxylic Acid imine Imine Intermediate (in situ) reactants->imine Condensation (-H₂O) product (Diphenylamino)acetic Acid imine->product Hydrogenation catalyst Pd/C, H₂ catalyst->imine

Caption: Workflow for the one-pot reductive amination synthesis.

This protocol is based on patented methods for the synthesis of N-substituted glycines.[4]

  • Reaction Setup: To a hydrogenation reactor, add diphenylamine (1.0 equivalent), glyoxylic acid (1.1 equivalents), and a suitable solvent such as methanol.

  • Catalyst and Base: Add sodium carbonate (Na₂CO₃, 1.0 equivalent) followed by 5% Palladium on Carbon (Pd/C, ~1 mol% Pd).

  • Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to 10 atm. Heat the mixture to 50 °C and stir for 12 hours.

  • Work-up: After cooling and safely venting the hydrogen, filter the reaction mixture through celite to remove the Pd/C catalyst.

  • Isolation and Purification: Acidify the filtrate with HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (Diphenylamino)acetic acid.

Conclusion and Future Outlook

For the synthesis of (Diphenylamino)acetic acid, the Palladium-Catalyzed Buchwald-Hartwig amination currently offers the most efficient and high-yielding route with broad substrate compatibility. However, its reliance on expensive palladium and specialized phosphine ligands are key considerations for large-scale synthesis. The Copper-Catalyzed Ullmann condensation provides a more economical alternative, though it may require longer reaction times and higher temperatures. The Reductive Amination pathway presents an elegant, halide-free alternative that is highly atom-economical, although it requires specialized hydrogenation equipment.

The choice of catalyst will ultimately depend on the specific requirements of the research, including scale, budget, available equipment, and the presence of other functional groups in more complex substrates. Future developments will likely focus on developing more active and stable base metal catalysts (e.g., copper, nickel, or iron) that can operate under milder conditions to rival the efficiency of palladium systems.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Barbe, G., & Charette, A. B. (2013). N-Heteroarylation of chiral α-aminoesters by means of palladium-catalyzed Buchwald-Hartwig reaction. Organic & Biomolecular Chemistry, 11(31), 5144-5147. [Link]

  • Sambasivan, R., & Ball, Z. T. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2018-2026. [Link]

  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
  • Lin, Z., et al. (2015). N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD. European Patent Office EP 3153498A1. [Link]

  • Hartwig, J. F. (1998). Palladium-catalyzed amination of aryl halides and sulfonates.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Zhang, H., Cai, Q., & Ma, D. (2011). Amino Acid-Promoted C-N Bond Formation in the Synthesis of N-Aryl Amides. The Journal of Organic Chemistry, 76(2), 658-661.
  • Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (2003). N,N-Dimethylglycine-Promoted Ullmann Condensation of Amides with Aryl Halides. Journal of the American Chemical Society, 125(40), 12246-12247.
  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl halides with 4,5-dihydro-1H-imidazoles. Organic Letters, 4(20), 3467-3469.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
  • Ma, D., & Cai, Q. (2003). N,N-Dimethylglycine-Promoted Copper-Catalyzed N-Arylation of Amines and N-H Heterocycles with Aryl Halides. Organic Letters, 5(21), 3799-3802.
  • Kwong, F. Y., & Buchwald, S. L. (2002). A general, efficient, and inexpensive catalyst system for the coupling of aryl iodides and amides. Organic Letters, 4(20), 3517-3520.
  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729.
  • Ma, D., & Jiang, J. (2007). N,N-Dimethylglycine-Assisted Copper-Catalyzed N-Arylation of Alkylamines with Aryl Halides. The Journal of Organic Chemistry, 72(17), 6545-6548.
  • Ghosh, A., Sieser, J. E., & Couturier, M. (2004). A Practical and Efficient Buchwald-Hartwig Amination of Aryl Bromides with Primary and Secondary Amines. Organic Process Research & Development, 8(4), 554-557.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2007). The role of anionic activation in the Buchwald−Hartwig amination. Journal of the American Chemical Society, 129(15), 4500-4501.
  • Bommarius, A. S. (1997). Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.

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Validation

Structural Verification of (Diphenylamino)acetic Acid Derivatives: A Comparative Analytical Guide

Introduction & Scientific Context (Diphenylamino)acetic acid (also known as N,N-diphenylglycine) and its substituted derivatives form the structural backbone of numerous critical active pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

(Diphenylamino)acetic acid (also known as N,N-diphenylglycine) and its substituted derivatives form the structural backbone of numerous critical active pharmaceutical ingredients (APIs). This scaffold is most famously recognized in non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac (2-(2,6-dichloroanilino)phenylacetic acid) , as well as in modern VLA-4 integrin antagonists used for leukocyte adhesion inhibition .

Because minor substitutions on the aromatic rings or the acetic acid moiety can drastically alter target binding affinity and toxicity, rigorous structural verification is non-negotiable. The primary analytical challenge lies in the tertiary nitrogen atom: lacking an N-H proton, it acts as a "silent" node in standard 1 H-NMR, making it difficult to prove the covalent linkage between the diphenylamine core and the acetic acid group using basic 1D techniques.

This guide objectively compares three distinct analytical workflows for the structural elucidation of these derivatives, providing the mechanistic reasoning behind each experimental choice to ensure a self-validating analytical system.

Comparative Analysis of Structural Verification Workflows

To establish a comprehensive structural profile, laboratories must balance resolution, cost, and throughput. Table 1 summarizes the performance of three primary analytical workflows.

Table 1: Comparison of Analytical Workflows for (Diphenylamino)acetic Acid Derivatives

Analytical WorkflowCore Techniques UsedKey Structural InsightsCost & Time EfficiencyIdeal Application
A: Routine QC 1D-NMR ( 1 H, 13 C), LC-MS (ESI-QQQ)Nominal mass, basic functional groups, sample purityLow Cost / High Speed (< 15 mins/sample)Batch-to-batch consistency, known intermediates
B: Advanced Elucidation 2D-NMR (HMBC, HSQC), LC-HRMS (Orbitrap/TOF)Exact elemental composition, regiochemistry, exact connectivityHigh Cost / Moderate Speed (2-4 hours/sample)Novel derivative characterization, patent filing
C: Solid-State Verification Single-Crystal X-Ray Diffraction (SCXRD)Absolute 3D conformation, stereochemistry, crystal packingVery High Cost / Slow (Days to Weeks)Final API validation, resolving atropisomerism

Application Insight: While Workflow A is sufficient for known compounds documented in databases like , Workflow B is the mandatory minimum for novel derivatives to eliminate regioisomeric ambiguity.

Experimental Methodologies & Causality (The "Why")

A robust analytical protocol is a self-validating system. The following step-by-step methodologies detail not just how to perform the verification, but why specific parameters are chosen for (diphenylamino)acetic acid derivatives.

Protocol 1: Exact Mass & Formula Validation via LC-HRMS

Standard mass spectrometry provides nominal mass, which cannot distinguish between isobaric impurities. High-Resolution Mass Spectrometry (HRMS) provides exact mass with < 5 ppm error, definitively confirming the elemental formula (e.g., C 14​ H 13​ NO 2​ for the parent scaffold).

  • Sample Preparation: Dissolve 1 mg of the synthesized derivative in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

    • Causality: This specific dilution ensures the concentration falls within the linear dynamic range of the Orbitrap detector, preventing space-charge effects and ion suppression.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column. Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: Efficiently separates the target derivative from unreacted precursors (e.g., highly ionizable diphenylamine or bromoacetic acid), preventing source contamination.

  • Mass Acquisition (Polarity Switching): Operate the HRMS in alternating positive/negative ESI modes.

    • Causality: The carboxylic acid moiety readily deprotonates to form [M−H]− in negative mode, while the amine nitrogen can protonate to form [M+H]+ in positive mode. Observing both ions provides orthogonal, self-validating proof of the exact mass.

Protocol 2: Connectivity Mapping via 2D-NMR

Because the central nitrogen is fully substituted, we must rely on through-bond carbon-proton correlations to prove the molecule's connectivity.

  • Sample Preparation: Dissolve 15 mg of the derivative in 600 µL of DMSO- d6​ .

    • Causality: DMSO- d6​ strongly disrupts the intermolecular hydrogen bonding of the carboxylic acid dimer, providing much sharper NMR signals than CDCl 3​ . It also easily dissolves highly substituted, rigid diphenylamine cores.

  • 1D Baseline Acquisition: Acquire 1 H and 13 C spectra.

    • Causality: Establishes the chemical shifts. The critical methylene protons (-CH 2​ -) of the acetic acid moiety typically resonate as a sharp singlet between 4.0–4.6 ppm, depending on ring substitutions.

  • HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: Set the long-range coupling constant evolution time to optimize for nJCH​=8 Hz.

    • Causality: This specific delay is the crux of the verification. It allows the detection of the 3-bond correlation between the acetic acid -CH 2​

      • protons and the ipso-carbons of the phenyl rings. Observing this cross-peak unambiguously verifies the N-C-C connectivity across the "silent" tertiary nitrogen.

Analytical Decision Workflow

To streamline laboratory operations, the following decision tree illustrates the logical progression for verifying a novel (diphenylamino)acetic acid derivative.

G Start Synthesized Derivative HRMS LC-HRMS Analysis (Mass Accuracy < 5 ppm) Start->HRMS MassCheck Exact Mass & Isotope Match? HRMS->MassCheck NMR 1D & 2D NMR (1H, 13C, HSQC, HMBC) MassCheck->NMR Yes Fail Re-purify / Re-synthesize MassCheck->Fail No RegioCheck Regiochemistry & Connectivity Confirmed? NMR->RegioCheck SCXRD Single-Crystal XRD (Absolute Configuration) RegioCheck->SCXRD Ambiguous Verified Structure Fully Verified RegioCheck->Verified Yes SCXRD->Verified Resolved SCXRD->Fail Failed

Figure 1: Structural verification workflow for (diphenylamino)acetic acid derivatives.

References

  • US Patent 4978773A. "Process for the preparation of 2,6-dichlorodiphenylaminoacetic acid derivatives." Google Patents.
  • US Patent 6034238A. "Heterocyclic compounds, their preparation and their use as leucocyte adhesion inhibitors and VLA-4-antagonists." Google Patents.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 735138, (Diphenylamino)acetic acid." PubChem. Available at:[Link]

Safety & Regulatory Compliance

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